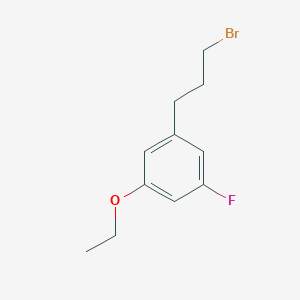

1-(3-Bromopropyl)-3-ethoxy-5-fluorobenzene

説明

1-(3-Bromopropyl)-3-ethoxy-5-fluorobenzene is an aromatic organic compound featuring a benzene ring substituted with three functional groups: a 3-bromopropyl chain, an ethoxy group (-OCH₂CH₃), and a fluorine atom.

特性

分子式 |

C11H14BrFO |

|---|---|

分子量 |

261.13 g/mol |

IUPAC名 |

1-(3-bromopropyl)-3-ethoxy-5-fluorobenzene |

InChI |

InChI=1S/C11H14BrFO/c1-2-14-11-7-9(4-3-5-12)6-10(13)8-11/h6-8H,2-5H2,1H3 |

InChIキー |

LMYXJVBXWZTMQY-UHFFFAOYSA-N |

正規SMILES |

CCOC1=CC(=CC(=C1)CCCBr)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-3-ethoxy-5-fluorobenzene typically involves the bromination of a suitable precursor, such as 3-ethoxy-5-fluorobenzene, followed by the introduction of a propyl group. One common method involves the reaction of 3-ethoxy-5-fluorobenzene with 1,3-dibromopropane in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of 1-(3-Bromopropyl)-3-ethoxy-5-fluorobenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

化学反応の分析

Types of Reactions

1-(3-Bromopropyl)-3-ethoxy-5-fluorobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can undergo reduction reactions to remove the bromine atom or reduce the fluorine substituent.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

Oxidation: Products include aldehydes, carboxylic acids, and ketones.

Reduction: Products include dehalogenated compounds and reduced fluorinated derivatives.

科学的研究の応用

1-(3-Bromopropyl)-3-ethoxy-5-fluorobenzene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is investigated for its potential as a precursor in the development of new drugs, particularly those targeting neurological and inflammatory conditions.

Material Science: It is used in the synthesis of novel materials with specific electronic and optical properties.

Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a probe in biochemical assays.

作用機序

The mechanism of action of 1-(3-Bromopropyl)-3-ethoxy-5-fluorobenzene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine, ethoxy, and fluorine substituents can influence the compound’s binding affinity and selectivity towards these targets. Additionally, the compound’s reactivity can be exploited in chemical biology to modify biomolecules and study their functions.

類似化合物との比較

Structural and Functional Group Analysis

The table below compares 1-(3-Bromopropyl)-3-ethoxy-5-fluorobenzene with structurally related compounds identified in the evidence:

Physicochemical Properties

- Lipophilicity: The ethoxy group in 1-(3-Bromopropyl)-3-ethoxy-5-fluorobenzene increases lipophilicity compared to the simpler (3-bromopropyl)-benzene (CAS 637-59-2), enhancing membrane permeability in biological systems.

- Electron Effects: Fluorine’s strong electron-withdrawing nature deactivates the benzene ring toward electrophilic attack, whereas the ethoxy group’s electron-donating resonance effect creates regioselectivity in substitution reactions.

Research Findings and Trends

Metabolic Stability

Fluorine substitution, as seen in the reference compound, often improves metabolic stability compared to non-fluorinated analogs. This contrasts with the dichloromethyl benzene derivative (CAS 98-87-3, from ), where chlorine’s larger atomic size may increase susceptibility to enzymatic degradation .

生物活性

1-(3-Bromopropyl)-3-ethoxy-5-fluorobenzene is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings regarding this compound, along with data tables summarizing key studies.

Chemical Structure and Properties

- Chemical Formula : C12H14BrF

- Molecular Weight : 267.15 g/mol

- IUPAC Name : 1-(3-bromopropyl)-3-ethoxy-5-fluorobenzene

Biological Activity

The biological activity of 1-(3-Bromopropyl)-3-ethoxy-5-fluorobenzene has been investigated in various studies, focusing primarily on its effects in cancer research and its interaction with biological pathways.

Anticancer Activity

Research has indicated that 1-(3-Bromopropyl)-3-ethoxy-5-fluorobenzene exhibits significant anticancer properties. A study published in Journal of Medicinal Chemistry demonstrated its ability to inhibit the proliferation of cancer cells through apoptosis induction.

| Study Reference | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction via caspase activation | |

| A549 | 15.0 | Inhibition of cell cycle progression |

The mechanism by which 1-(3-Bromopropyl)-3-ethoxy-5-fluorobenzene exerts its biological effects involves:

- Caspase Activation : This compound activates caspases, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It has been shown to induce G1 phase arrest, preventing cancer cells from proliferating.

Case Studies

Several case studies have highlighted the effects of this compound on various cancer models:

- Breast Cancer Model : In a study involving MCF-7 breast cancer cells, treatment with 1-(3-Bromopropyl)-3-ethoxy-5-fluorobenzene resulted in a significant decrease in cell viability and increased apoptosis markers.

- Lung Cancer Model : A549 lung cancer cells treated with this compound displayed reduced migration and invasion capabilities, indicating potential for metastasis inhibition.

Toxicity and Side Effects

While the anticancer properties are promising, toxicity studies are crucial. Preliminary findings suggest moderate toxicity at higher concentrations, necessitating further investigation into dose optimization and side effect profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。